

Certificate of analysis requirements for Quinidine N-oxide reference material

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Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B10779014

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Application Notes and Protocols for Quinidine N-oxide Reference Material

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the requirements and analytical protocols for the certification of **Quinidine N-oxide** reference material. This document is intended to guide researchers, scientists, and drug development professionals in the proper use and quality assessment of this critical reagent.

Introduction

Quinidine N-oxide is a primary metabolite of Quinidine, a class IA antiarrhythmic agent.^[1] As a reference material, it is essential for the accurate identification and quantification of this metabolite in various stages of drug development, including metabolic studies, pharmacokinetic analysis, and impurity profiling. A thoroughly characterized reference standard, accompanied by a detailed Certificate of Analysis (CoA), is crucial for ensuring the reliability and reproducibility of analytical data. The CoA provides a comprehensive summary of the identity, purity, and potency of the reference material.^[2]

Certificate of Analysis (CoA) Requirements

A Certificate of Analysis for **Quinidine N-oxide** reference material should include the following sections and information to comply with international regulatory and pharmacopeia standards.

[\[3\]](#)[\[4\]](#)

Product Information

- Product Name: **Quinidine N-oxide**
- Catalogue Number: Specific to the manufacturer
- CAS Number: 70116-00-6[\[5\]](#)
- Molecular Formula: $C_{20}H_{24}N_2O_3$ [\[5\]](#)
- Molecular Weight: 340.42 g/mol [\[5\]](#)
- Lot/Batch Number: Unique identifier for the specific batch
- Date of Manufacture: Month and year of production
-

Analytical Data Summary

The following table summarizes the typical analytical tests, methods, and acceptance criteria for a **Quinidine N-oxide** reference standard.

Test Parameter	Method	Acceptance Criteria
Identification		
¹ H NMR Spectroscopy	Conforms to the structure	The spectrum is consistent with the chemical structure of Quinidine N-oxide.
Mass Spectrometry (MS)	Conforms to the expected mass	The measured molecular mass corresponds to the theoretical mass of the protonated molecule [M+H] ⁺ .
Fourier-Transform Infrared (FTIR) Spectroscopy	Conforms to the reference spectrum	The infrared spectrum shows characteristic absorption bands consistent with the functional groups of Quinidine N-oxide.
Purity		
High-Performance Liquid Chromatography (HPLC)	≥ 95.0%	The purity as determined by area normalization.
Impurities		
Water Content	Karl Fischer Titration	≤ 1.0%
Residual Solvents	Headspace Gas Chromatography (HS-GC)	Meets USP <467> or ICH Q3C requirements.
Heavy Metals	Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)	Meets USP <232>/<233> or ICH Q3D requirements.
Physical Properties		
Appearance	Visual Inspection	Off-White Solid[6]

Storage and Handling

- Storage Conditions: Store at 2-8°C in a refrigerator, protected from light and moisture.[7]

- Handling: This product is for laboratory and analytical use only. It is not intended for human or animal consumption.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of the **Quinidine N-oxide** reference material.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A suitable mobile phase for the separation of quinidine and its metabolites would be a mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol. For example, a mixture of phosphate buffer (pH adjusted to 3 with phosphoric acid) and acetonitrile (25:75 v/v).[8]
- Flow Rate: 0.8 mL/min.[8]
- Detection Wavelength: 254 nm.[8]
- Injection Volume: 10 µL.
- Column Temperature: Ambient.
- Sample Preparation: Accurately weigh and dissolve the **Quinidine N-oxide** reference material in the mobile phase to a final concentration of approximately 0.5 mg/mL.
- Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram.
- Calculation of Purity: Calculate the purity by the area normalization method, where the area of the **Quinidine N-oxide** peak is divided by the total area of all peaks in the chromatogram

and multiplied by 100.

Structural Elucidation Techniques

This technique is used to confirm the chemical structure of **Quinidine N-oxide**.

- Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve an appropriate amount of the **Quinidine N-oxide** reference material in the deuterated solvent.
- Procedure: Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.
- Interpretation: The chemical shifts, splitting patterns, and integration of the proton signals in the resulting spectrum should be consistent with the known structure of **Quinidine N-oxide**.
[\[9\]](#)

This method is used to confirm the molecular weight of **Quinidine N-oxide**.

- Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatograph (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Procedure: Introduce the sample into the mass spectrometer. The sample can be directly infused or injected via an LC system.
- Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ of **Quinidine N-oxide** at m/z 341.4.
[\[10\]](#)

This technique is used to identify the functional groups present in the **Quinidine N-oxide** molecule.

- Instrumentation: An FTIR spectrometer.

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet containing a small amount of the **Quinidine N-oxide** reference material or use an Attenuated Total Reflectance (ATR) accessory.
- **Procedure:** Acquire the infrared spectrum over a suitable wavelength range (e.g., 4000-400 cm^{-1}).
- **Interpretation:** The spectrum should exhibit characteristic absorption bands for the functional groups present in **Quinidine N-oxide**, such as the N-O stretching vibration.[\[11\]](#)[\[12\]](#)

Determination of Impurities

This method is used to quantify the amount of water in the reference material.

- **Instrumentation:** A Karl Fischer titrator (coulometric or volumetric).
- **Reagents:** Karl Fischer reagents appropriate for the instrument.
- **Sample Preparation:** Accurately weigh a suitable amount of the **Quinidine N-oxide** reference material and introduce it into the titration vessel.
- **Procedure:** Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
- **Calculation:** The instrument software will calculate the percentage of water in the sample.

This method is used to identify and quantify any residual solvents from the manufacturing process.

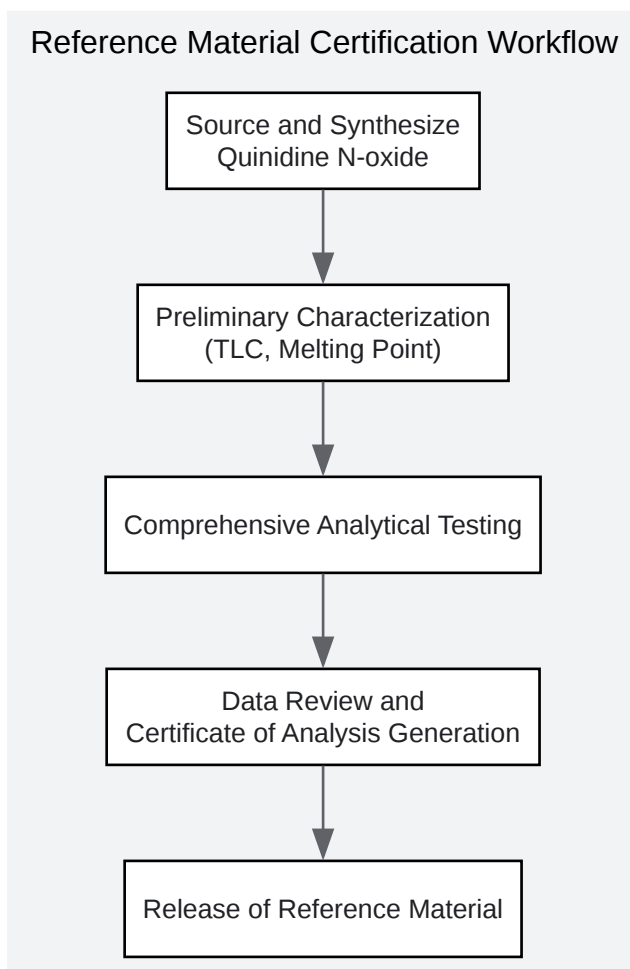
- **Instrumentation:** A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
- **Procedure:** The analysis should be performed according to the general chapter <467> of the United States Pharmacopeia (USP) or ICH Q3C guidelines.
- **Interpretation:** The levels of any detected residual solvents should not exceed the limits specified in the relevant pharmacopeial or ICH guidelines.

This method is used to determine the content of elemental impurities.

- Instrumentation: An ICP-MS instrument.
- Procedure: The analysis should be performed according to the general chapter <232> and <233> of the USP or ICH Q3D guidelines.
- Interpretation: The levels of any detected heavy metals should not exceed the limits specified in the relevant pharmacopeial or ICH guidelines.

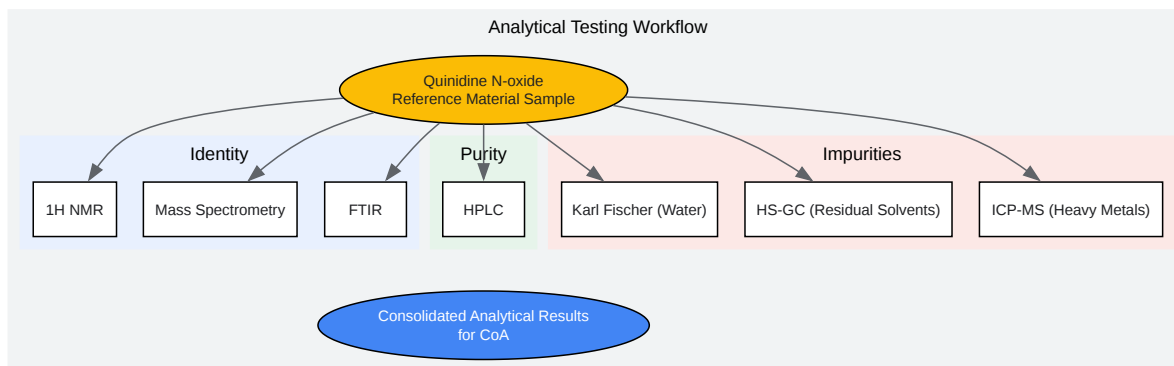
Visualization of Workflows

The following diagrams illustrate the logical flow of the certification process and analytical workflows.



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Figure 1. High-level workflow for the certification of **Quinidine N-oxide** reference material.



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Figure 2. Detailed workflow for the analytical testing of **Quinidine N-oxide** reference material.

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